

X-ray photoelectron spectroscopy (XPS) analysis of electrodes with Tris(trimethylsilyl) phosphite

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tris(trimethylsilyl) phosphite*

Cat. No.: *B155532*

[Get Quote](#)

Comparative Guide: XPS Analysis of Electrodes with Tris(trimethylsilyl) phosphite (TMSPi)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of **Tris(trimethylsilyl) phosphite** (TMSPi) as an electrolyte additive for lithium-ion battery electrodes, with a focus on the characterization of the electrode surface using X-ray Photoelectron Spectroscopy (XPS). The performance of TMSPi is compared with Triethyl phosphite (TEPi) and a baseline electrolyte without additives. Supporting experimental data and detailed methodologies are provided to aid in the understanding and replication of these analyses.

Performance Comparison of Electrolyte Additives

The addition of **Tris(trimethylsilyl) phosphite** (TMSPi) to the electrolyte in lithium-ion batteries has been shown to significantly enhance the stability and performance of the electrodes, particularly the cathode. XPS analysis reveals that TMSPi facilitates the formation of a stable and protective cathode-electrolyte interphase (CEI). This is in contrast to electrolytes containing Triethyl phosphite (TEPi) or no additive, where a less effective protective layer is formed.

The primary role of TMSPi is to create a phosphorus and oxygen-rich surface film on the positive electrode.^[1] This film acts as a barrier, mitigating the degradation of the electrolyte at

high voltages and suppressing undesirable side reactions at the electrode-electrolyte interface.

[1] In contrast, TEPI, a structurally analogous compound, does not form a similarly protective film, leading to inferior electrochemical performance.[1]

Quantitative XPS Data Summary

The following tables summarize the quantitative data obtained from XPS analysis of electrodes cycled with a baseline electrolyte, an electrolyte containing TEPI, and an electrolyte containing TMSPI. The data highlights the differences in the elemental composition of the Solid Electrolyte Interphase (SEI) and the characteristic binding energies of the detected species.

Table 1: Atomic Concentration of Key Elements in the SEI Layer

Element	Baseline Electrolyte (Atomic %)	TEPI Additive (Atomic %)	TMSPI Additive (Atomic %)
P 2p	0.3 - 0.6	0.6 - 1.7	1.4 - 2.0
Si 2p	Not Applicable	Not Applicable	Present
O 1s	Present	Present	Enriched
F 1s	Present	Present	Present
C 1s	Present	Present	Present

Note: The data presented is a synthesis of typical values found in the literature. Actual values may vary depending on specific experimental conditions.

Table 2: Typical Binding Energies (eV) of Species in the SEI Layer

Element	Chemical Species	Binding Energy (eV)
P 2p	P-O (phosphates)	134.0 - 136.0
P-F (from LiPF6)	137.0 - 139.0	
Si 2p	Si-O	~102.0 - 104.0
Si-C	~100.0 - 101.0	
O 1s	C=O (carbonates)	~532.0
C-O (ethers/alkoxides)	~533.0 - 534.0	
P-O (phosphates)	~533.5	
C 1s	C-C/C-H	~284.8
C-O	~286.5	
C=O	~288.5	
CO3 (carbonates)	~290.0	
F 1s	LiF	~685.0
P-F (from LiPF6)	~687.0	

Experimental Protocols

A detailed methodology for the XPS analysis of battery electrodes is crucial for obtaining reliable and reproducible data, especially given the air-sensitive nature of the materials.

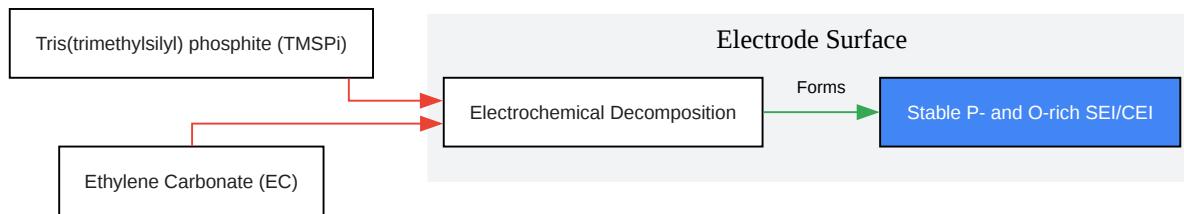
Electrode Harvesting and Preparation

- Cell Disassembly: The electrochemical cells are carefully disassembled inside an argon-filled glovebox to prevent exposure of the electrodes to air and moisture.
- Washing: The harvested electrodes are gently washed with a high-purity solvent, such as dimethyl carbonate (DMC), to remove residual electrolyte. This step should be performed quickly to minimize alteration of the SEI layer.

- Drying: The washed electrodes are dried under vacuum or in the inert atmosphere of the glovebox to remove any remaining solvent.

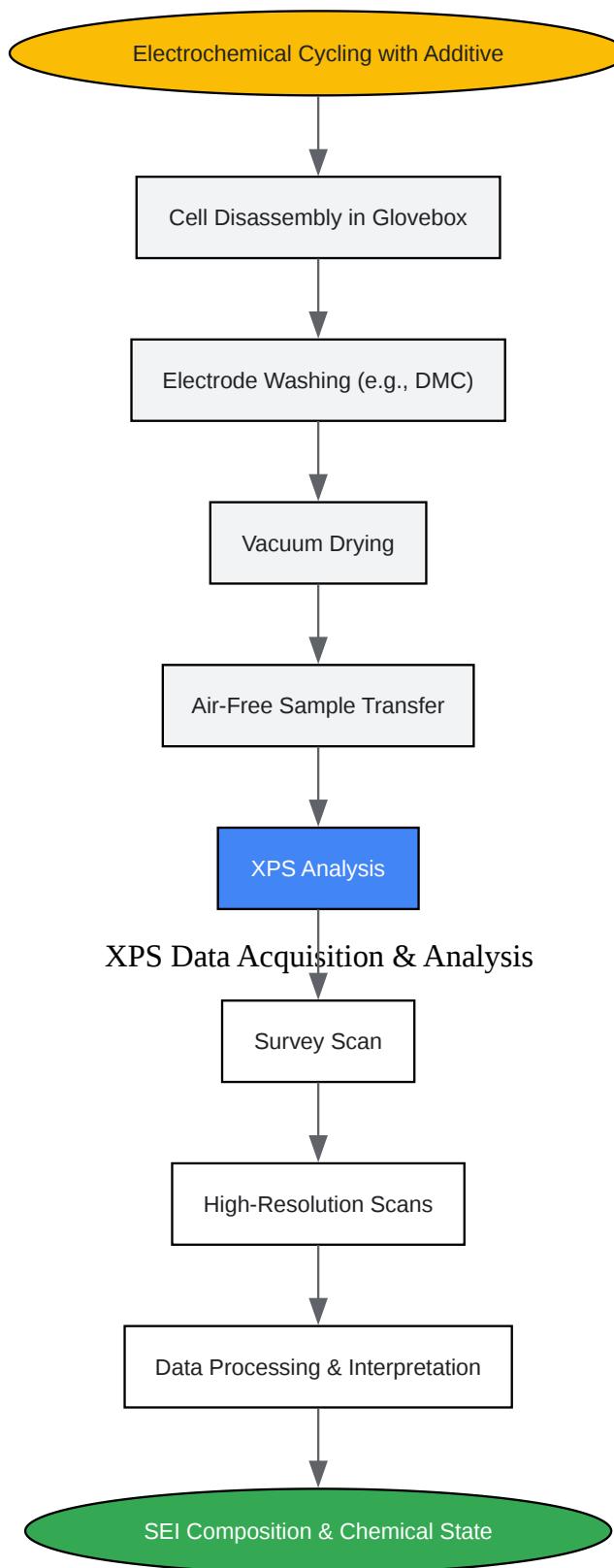
Sample Transfer

Due to the high reactivity of the electrode surfaces, especially when lithiated, an air-free transfer to the XPS instrument is mandatory. This is typically achieved using a vacuum transfer module. The sample is mounted on a holder inside the glovebox, sealed within the transfer module, and then quickly transported and attached to the XPS analysis chamber.


XPS Analysis

- X-ray Source: A monochromatic Al K α X-ray source (1486.6 eV) is commonly used.
- Analysis Area: The analysis area is typically in the range of 300-700 μm .
- Charge Neutralization: A low-energy electron flood gun is used to compensate for charging effects on the insulating SEI layer.
- Spectra Acquisition:
 - Survey Scans: Acquired at a higher pass energy (e.g., 160 eV) to identify all elements present on the surface.
 - High-Resolution Scans: Acquired at a lower pass energy (e.g., 20 eV) for specific elemental regions (e.g., C 1s, O 1s, F 1s, P 2p, Si 2p) to determine the chemical states.
- Data Analysis: The obtained spectra are calibrated, typically by setting the adventitious carbon C 1s peak to 284.8 eV. The high-resolution spectra are then fitted with appropriate peak models (e.g., Gaussian-Lorentzian) to identify and quantify the different chemical species.

Visualizations


Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of SEI formation with TMSPi and the general workflow for XPS analysis of battery electrodes.

[Click to download full resolution via product page](#)

Caption: Mechanism of protective layer formation with TMSPi.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for XPS analysis of electrodes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tris(trimethylsilyl) phosphite (TMSPi) and triethyl phosphite (TEPi) as electrolyte additives for lithium ion batteries: Mechanistic insights into differences during LiNi0.5Mn0.3Co0.2O2-Graphite full cell cycling (Journal Article) | OSTI.GOV [osti.gov]
- To cite this document: BenchChem. [X-ray photoelectron spectroscopy (XPS) analysis of electrodes with Tris(trimethylsilyl) phosphite]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b155532#x-ray-photoelectron-spectroscopy-xps-analysis-of-electrodes-with-tris-trimethylsilyl-phosphite>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com